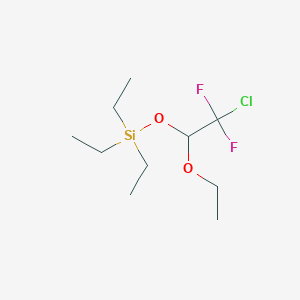
(2-Chloro-1-ethoxy-2,2-difluoroethoxy)triethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-ethoxy-2,2-difluoroethoxy)triethylsilane typically involves the reaction of triethylsilane with a chlorinated and fluorinated ethoxy compound under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to optimize production efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-ethoxy-2,2-difluoroethoxy)triethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield ethoxy-substituted products, while oxidation reactions may produce oxidized derivatives .
Scientific Research Applications
(2-Chloro-1-ethoxy-2,2-difluoroethoxy)triethylsilane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Chloro-1-ethoxy-2,2-difluoroethoxy)triethylsilane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules . These interactions can influence various biological processes and pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1-ethoxy-2,2-difluoroethoxy)trimethylsilane
- (2-Chloro-1-ethoxy-2,2-difluoroethoxy)triphenylsilane
- (2-Chloro-1-ethoxy-2,2-difluoroethoxy)triisopropylsilane
Uniqueness
Compared to similar compounds, (2-Chloro-1-ethoxy-2,2-difluoroethoxy)triethylsilane is unique due to its specific combination of ethoxy, chloro, and difluoro groups attached to the triethylsilane moiety . This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H21ClF2O2Si |
|---|---|
Molecular Weight |
274.81 g/mol |
IUPAC Name |
(2-chloro-1-ethoxy-2,2-difluoroethoxy)-triethylsilane |
InChI |
InChI=1S/C10H21ClF2O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3 |
InChI Key |
HEZGSOPBZPSZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(F)(F)Cl)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
![(2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B12306195.png)
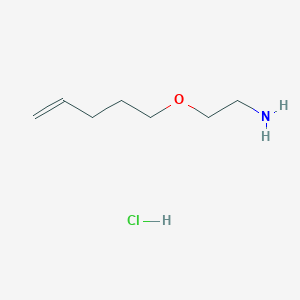
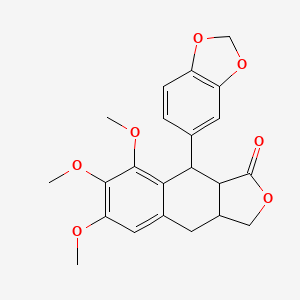
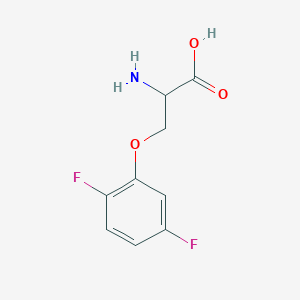
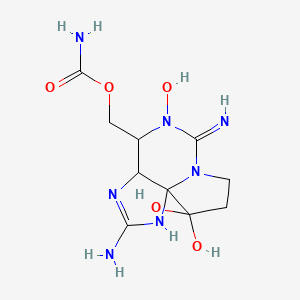
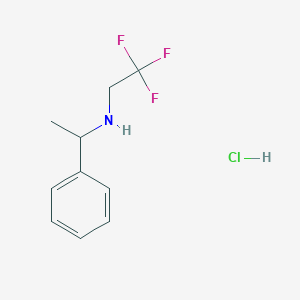
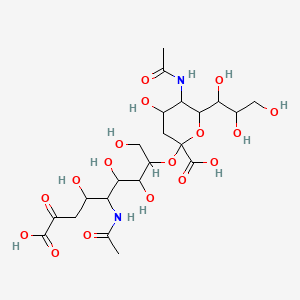

![N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide](/img/structure/B12306241.png)
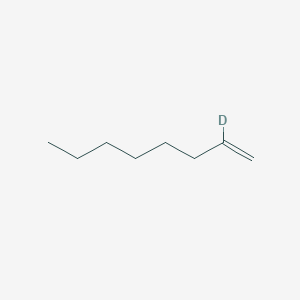
![(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid](/img/structure/B12306252.png)
![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;dimethyl(phenyl)phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12306254.png)

